N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide
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Overview
Description
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a heptan-2-ylideneamino group and a nitrobenzenesulfonamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide typically involves the condensation of heptan-2-one with 4-nitrobenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced nitro compounds.
Substitution: Alkylated or acylated sulfonamides.
Scientific Research Applications
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to play a crucial role in its antibacterial activity by generating reactive intermediates that damage bacterial cells.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Comparison: N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is unique due to its specific structural features, such as the heptan-2-ylideneamino group, which may confer distinct biological activities compared to other sulfonamides .
Properties
CAS No. |
6949-52-6 |
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Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c1-3-4-5-6-11(2)14-15-21(19,20)13-9-7-12(8-10-13)16(17)18/h7-10,15H,3-6H2,1-2H3/b14-11- |
InChI Key |
WTFVUVDDKLXJLH-KAMYIIQDSA-N |
Isomeric SMILES |
CCCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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